

# CB10-277 discovery and development history

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Discovery and Development of CB10-277

# Introduction

**CB10-277** is a dacarbazine analogue that was investigated for its anti-tumor activity, particularly against malignant melanoma.[1][2] Similar to dacarbazine, **CB10-277** is a pro-drug that requires metabolic activation to its monomethyl species to exert its cytotoxic effects.[2] This document provides a comprehensive technical overview of the discovery, preclinical evaluation, and clinical development of **CB10-277**.

# **Preclinical Development**

In preclinical models, including human melanoma xenografts and transplantable rodent tumors, **CB10-277** demonstrated a spectrum and level of anti-tumor activity comparable to dacarbazine.[2]

## **Preclinical Pharmacokinetics**

Pharmacokinetic studies were conducted in mice following intravenous administration of **CB10-277** at its LD10 dose (750 mg/m²). The analysis revealed the plasma exposure of the parent drug and its active monomethyl metabolite.[2]



| Compound                                                          | Area Under the Curve (AUC) |
|-------------------------------------------------------------------|----------------------------|
| CB10-277 (Parent Drug)                                            | 142 mM x minutes           |
| Monomethyl Metabolite                                             | 8 mM x minutes             |
| Table 1: Preclinical Pharmacokinetic Data of CB10-277 in Mice.[2] |                            |

# **Clinical Development**

The clinical development of **CB10-277** progressed through Phase I and Phase II trials to assess its safety, pharmacokinetic profile, and efficacy in cancer patients.

## **Phase I Clinical Trials**

Phase I studies explored two different intravenous infusion schedules to determine the optimal administration method.

#### 1. Short Infusion Schedule

A Phase I trial utilizing a short infusion of **CB10-277**, with doses repeated every 21 days, was conducted in 36 patients across a dose range of 80 to 6,000 mg/m².[2]

- Dose-Limiting Toxicities: The primary dose-limiting toxicities were nausea and vomiting,
   which were observed in 80% of the evaluable courses at doses of 900 mg/m² and higher.[2]
- Other Adverse Events: A flushing or warm sensation was reported in over 75% of courses at doses of 1,350 mg/m² and above.[2]
- Anti-Tumor Activity: Preliminary efficacy was observed, with responses in patients with melanoma (one complete, two partial, one mixed), sarcoma (one mixed), and carcinoid tumors (one partial).[2]
- Pharmacokinetics: The AUC of the parent drug, **CB10-277**, demonstrated a linear increase with the administered dose. However, the plasma levels of the active monomethyl metabolite were lower than anticipated based on the preclinical mouse data.[2]



| Dose                                                                             | CB10-277 AUC     | Monomethyl Metabolite AUC |
|----------------------------------------------------------------------------------|------------------|---------------------------|
| 6,000 mg/m <sup>2</sup>                                                          | 700 mM x minutes | 1.8 and 3.7 mM x minutes  |
| Table 2: Clinical Pharmacokinetic Data from the Short Infusion Phase I Trial.[2] |                  |                           |

### 2. 24-Hour Continuous Infusion Schedule

To mitigate the nausea and vomiting associated with high peak plasma concentrations from the short infusion, a 24-hour continuous infusion schedule was investigated. This study involved 22 patients receiving doses ranging from 4,700 to 15,000 mg/m² every 21 days.[3]

- Dose-Limiting Toxicity: In this schedule, the dose-limiting toxicity shifted to myelosuppression, specifically leucopenia and thrombocytopenia.
- Other Adverse Events: Nausea and vomiting were still present but were manageable with standard antiemetic therapy. Other reported toxicities included diarrhea, hallucinations, malaise, muscle ache, headache, and flushing, all of which were Grade 2 or lower.[3]
- Pharmacokinetics: The 24-hour infusion resulted in a more favorable pharmacokinetic profile for the active metabolite compared to the short infusion.[1][3]

| Parameter                                                                             | Value              |
|---------------------------------------------------------------------------------------|--------------------|
| Mean t½ of Parent Drug                                                                | 178 minutes        |
| AUC of Parent Drug (at highest dose)                                                  | 2,350 mM x minutes |
| AUC of Monomethyl Metabolite (at highest dose)                                        | 9 mM x minutes     |
| Table 3: Clinical Pharmacokinetic Data from the 24-Hour Infusion Phase I Trial.[1][3] |                    |

Based on these findings, the recommended Phase II dose was established at 12,000 mg/m<sup>2</sup> administered as a 24-hour continuous infusion.[1][3]



## **Phase II Clinical Trial**

A Phase II study was conducted to evaluate the efficacy of **CB10-277** in 28 patients with malignant melanoma, using the recommended 24-hour infusion schedule.[1]

- Efficacy: Of the 22 patients assessable for a response, only one objective partial response was observed.[1]
- Toxicity: The primary toxicities were leucopenia and thrombocytopenia.[1]
- Conclusion: The study concluded that CB10-277, administered on this schedule, lacked significant activity in malignant melanoma.[1]

# **Mechanism of Action**

**CB10-277** is a phenyl dimethyltriazene that requires metabolic activation to its monomethyl species to exert its anti-cancer effects.[2] This active metabolite acts as a methylating agent, forming DNA adducts such as O6-methyldeoxyguanosine (O6-MedG).[1] The formation of these adducts leads to DNA damage and subsequent cytotoxicity in cancer cells. The clinical response to **CB10-277** may be influenced by the levels of the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (ATase).[1]



Click to download full resolution via product page

Caption: The metabolic activation and mechanism of action of CB10-277.

# Experimental Protocols Pharmacokinetic Analysis

The concentrations of **CB10-277** and its metabolites in plasma samples from both preclinical and clinical studies were quantified using High-Performance Liquid Chromatography (HPLC).



[2] The Area Under the Curve (AUC) of the plasma concentration-time profile was calculated to determine drug exposure.[2]

# **Clinical Trial Design**

### Phase I Trials:

- Objective: To determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of CB10-277.
- Patient Population: Patients with advanced solid tumors refractory to standard therapies.
- Study Design: Dose-escalation studies using two different administration schedules: a short intravenous infusion and a 24-hour continuous intravenous infusion, both repeated every 21 days.[2][3]

### Phase II Trial:

- Objective: To evaluate the anti-tumor efficacy of **CB10-277** in patients with malignant melanoma.
- Patient Population: 28 patients with measurable malignant melanoma.
- Study Design: An open-label, single-arm study where patients received **CB10-277** at the recommended Phase II dose of 12,000 mg/m<sup>2</sup> as a 24-hour continuous infusion every 3 weeks.[1]
- Primary Endpoint: Objective response rate.





Click to download full resolution via product page

Caption: The clinical development workflow of CB10-277.

## Conclusion

**CB10-277**, an analogue of dacarbazine, demonstrated anti-tumor activity in preclinical models. However, its clinical development was ultimately unsuccessful. The short infusion administration was limited by severe nausea and vomiting, while a 24-hour continuous infusion schedule, though better tolerated in terms of emesis, resulted in dose-limiting



myelosuppression.[2][3] The subsequent Phase II trial in malignant melanoma showed a lack of meaningful clinical efficacy.[1] The development of **CB10-277** was therefore discontinued.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. CB-10277 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. Preclinical, phase I and pharmacokinetic studies with the dimethyl phenyltriazene CB10-277 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I trial with pharmacokinetics of CB10-277 given by 24 hours continuous infusion PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CB10-277 discovery and development history].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668658#cb10-277-discovery-and-development-history]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com